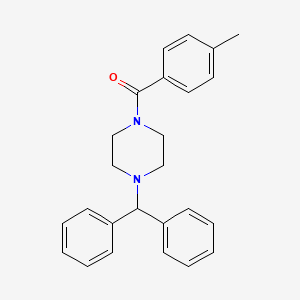![molecular formula C22H13ClN2O5 B12494314 2-{3-chloro-4-[(phenylcarbonyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12494314.png)
2-{3-chloro-4-[(phenylcarbonyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamido group, a chlorophenyl group, and a dioxoisoindole carboxylic acid moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamido Group: This step involves the reaction of 4-amino-3-chlorobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 4-benzamido-3-chlorobenzoic acid.
Cyclization: The intermediate 4-benzamido-3-chlorobenzoic acid undergoes cyclization with phthalic anhydride under acidic conditions to form the dioxoisoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups
Reduction Products: Reduced derivatives with fewer carbonyl groups
Substitution Products: Substituted derivatives with new functional groups replacing the chlorine atom
Scientific Research Applications
2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzamido and chlorophenyl groups allow it to bind to specific sites on these targets, potentially inhibiting their activity. The dioxoisoindole ring structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzamido-3-chlorophenyl)-3,4,5-trimethoxybenzamide
- N-(4-benzamido-3-chlorophenyl)-1-[({2-methyl-4-[(2-methylcyclohexyl)carbamoyl]phenyl}carbamoyl)methyl]piperidine-4-carboxamide
- N-(4-benzamido-3-chlorophenyl)-1-({[2-methyl-4-(methylcarbamoyl)phenyl]carbamoyl}methyl)piperidine-4-carboxamide
Uniqueness
2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H13ClN2O5 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C22H13ClN2O5/c23-17-11-14(7-9-18(17)24-19(26)12-4-2-1-3-5-12)25-20(27)15-8-6-13(22(29)30)10-16(15)21(25)28/h1-11H,(H,24,26)(H,29,30) |
InChI Key |
LUXKNGXVQTUPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(3-methylphenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12494235.png)
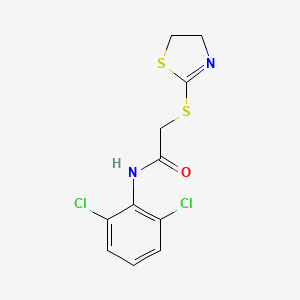
![2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B12494252.png)
![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12494253.png)
![2-azido-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12494254.png)
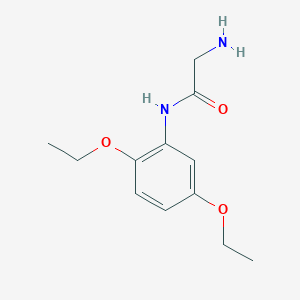
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12494261.png)
![tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12494270.png)
![Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12494276.png)
![Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494281.png)
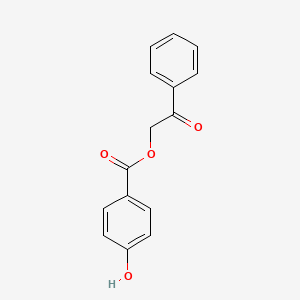
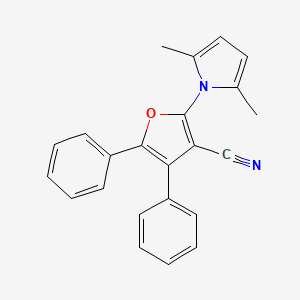
![ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate](/img/structure/B12494300.png)
